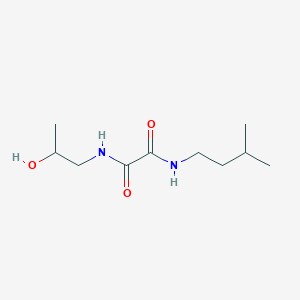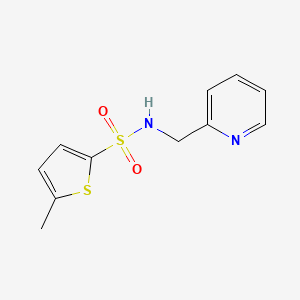![molecular formula C16H20N4O2S B5118465 2-ethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5118465.png)
2-ethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly referred to as "E-4031" and is widely used in scientific research to study the mechanisms of ion channels in the heart. This compound has been found to have a high affinity for the human ether-a-go-go-related gene (hERG) potassium channel, which plays a crucial role in regulating the electrical activity of the heart.
作用机制
The mechanism of action of 2-ethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide involves the blockage of the this compound potassium channel. This results in a decrease in the repolarization phase of the cardiac action potential, leading to a prolonged QT interval. Prolongation of the QT interval can cause arrhythmias, which can be potentially fatal.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its effect on the this compound potassium channel. The compound has been found to block the channel with high affinity, leading to a prolonged QT interval and an increased risk of arrhythmias. However, the compound has also been found to have some potential therapeutic benefits, such as its ability to inhibit tumor growth and metastasis.
实验室实验的优点和局限性
The advantages of using 2-ethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide in lab experiments include its high affinity for the this compound potassium channel, its ability to induce QT prolongation, and its potential therapeutic benefits. However, the compound also has some limitations, such as its potential toxicity and the need for careful dosing to avoid adverse effects.
未来方向
There are several future directions for research on 2-ethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide. These include:
1. Further investigation of the compound's potential therapeutic benefits, particularly in the treatment of cancer.
2. Development of new derivatives of the compound with improved selectivity and reduced toxicity.
3. Exploration of the compound's effects on other ion channels and potential applications in the treatment of other diseases.
4. Investigation of the compound's potential as a tool for studying the mechanisms of ion channels in the heart and other tissues.
5. Development of new methods for synthesizing the compound and its derivatives.
Conclusion:
This compound is a potent blocker of the this compound potassium channel that has been extensively used in scientific research to study the mechanisms of ion channels in the heart. The compound has potential therapeutic benefits, but also has limitations related to toxicity and dosing. Future research directions include further investigation of the compound's therapeutic potential, development of new derivatives, and exploration of its effects on other ion channels and tissues.
合成方法
The synthesis of 2-ethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide involves the reaction of 3-pyridazinecarbonitrile with 1-pyrrolidinecarboxylic acid, followed by the addition of 2-ethylbenzenesulfonyl chloride. The resulting compound is then purified by recrystallization to obtain the final product.
科学研究应用
2-ethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide has been extensively used in scientific research to study the mechanisms of ion channels in the heart. It has been found to be a potent blocker of the this compound potassium channel, which is responsible for regulating the repolarization phase of the cardiac action potential. The compound has been used to investigate the role of this compound channels in arrhythmias, drug-induced QT prolongation, and sudden cardiac death.
属性
IUPAC Name |
2-ethyl-5-(6-pyrrolidin-1-ylpyridazin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-2-12-5-6-13(11-15(12)23(17,21)22)14-7-8-16(19-18-14)20-9-3-4-10-20/h5-8,11H,2-4,9-10H2,1H3,(H2,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEZANYWDOXAME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-bromophenyl)-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5118403.png)

![2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole](/img/structure/B5118417.png)
![5-[(2,6-difluorophenoxy)methyl]-N-methyl-N-(2-phenoxyethyl)-3-isoxazolecarboxamide](/img/structure/B5118421.png)

![N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5118434.png)
![N-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5118437.png)

![1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B5118445.png)
![N-[3-(methylthio)propyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5118447.png)

![4-[3-(4-nitrophenoxy)propyl]morpholine](/img/structure/B5118460.png)